2,5-Dimethyl-3-phenyl-7-(4-(o-tolyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
2,5-Dimethyl-3-phenyl-7-(4-(o-tolyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C25H27N5 and its molecular weight is 397.526. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis and Novel Derivatives
Research has demonstrated the synthesis of novel derivatives incorporating the pyrazolo[1,5-a]pyrimidine moiety, showing potential applications in the development of new heterocyclic compounds. These compounds have been synthesized through various reactions, exploring their potential in medicinal chemistry and as scaffolds for further pharmaceutical development (Ho & Suen, 2013).
Antimicrobial and Anticancer Activities
Several studies have synthesized novel pyrazolo[1,5-a]pyrimidine derivatives to evaluate their antimicrobial and anticancer activities. For instance, compounds have been tested against bacterial and fungal species, showing moderate effects, suggesting potential for developing new antimicrobial agents (Abdel‐Aziz et al., 2008). Additionally, other derivatives have been investigated for their anticancer activity against specific cancer cell lines, demonstrating promising inhibitory activities and highlighting the therapeutic potential of pyrazolo[1,5-a]pyrimidine compounds (Abdellatif et al., 2014).
Biochemical Interactions and Inhibition Studies
Research into pyrazolo[1,5-a]pyrimidine derivatives has also explored their interactions with biological molecules. For example, studies on the binding interactions with proteins such as bovine serum albumin (BSA) have provided insights into the biophysical properties of these compounds, suggesting relevance in drug design and delivery mechanisms (He et al., 2020).
Synthesis Under Green Chemistry Conditions
The synthesis of pyrazolo[1,5-a]pyrimidines has been adapted to green chemistry principles, utilizing methods such as microwave irradiation and pressure to achieve environmentally friendly and efficient synthesis routes. These studies contribute to the sustainable development of pharmaceuticals and chemicals by reducing hazardous reagents and energy consumption (AlMarzouq et al., 2016).
Molecular Structure and Design
Advancements in the molecular design of pyrazolo[1,5-a]pyrimidine derivatives have been supported by X-ray crystallography, DFT calculations, and structure-activity relationship (SAR) studies. These efforts aim to optimize the biological activity and physicochemical properties of these compounds for potential therapeutic applications (Shawish et al., 2021).
Mechanism of Action
The compound also contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to improve solubility and bioavailability. Piperazine derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Biochemical Analysis
Biochemical Properties
It is known that pyrazolo[1,5-a]pyrimidines have beneficial properties as antimetabolites in purine biochemical reactions .
Cellular Effects
Some compounds in the pyrazolo[1,5-a]pyrimidine class have shown cytotoxic activities against certain cell types
Molecular Mechanism
It is known that pyrazolo[1,5-a]pyrimidines can form hydrogen bonds with enzymes and other biomolecules
Properties
IUPAC Name |
2,5-dimethyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5/c1-18-9-7-8-12-22(18)28-13-15-29(16-14-28)23-17-19(2)26-25-24(20(3)27-30(23)25)21-10-5-4-6-11-21/h4-12,17H,13-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SODPRMSNNMKFJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=CC(=NC4=C(C(=NN34)C)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.